molecular formula C22H22N4O2 B2998927 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1286710-22-2

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

カタログ番号: B2998927
CAS番号: 1286710-22-2
分子量: 374.444
InChIキー: XYUGTEPXKVIWFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly referred to as compound 1286710-22-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR), providing insights into its pharmacological potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20N2O
  • Molecular Weight : 374.4 g/mol

The compound features a pyrazole core with various substituents that contribute to its biological activity. The cyclopropylamino moiety is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, a study evaluated several pyrazole compounds, including derivatives similar to this compound, against various cancer cell lines such as MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCell LineIC50 (µM)Selectivity
5oMCF-72.13 ± 0.80High
5oSiHa4.34 ± 0.98Moderate
5oPC-34.46 ± 0.53Moderate

The results showed that compounds similar to this compound had significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells (HEK293T) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division . Molecular docking studies have shown that these compounds bind effectively at the colchicine-binding site of tubulin, indicating a potential pathway for their anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly influence their potency and selectivity towards different biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-donating groups enhances binding affinity, while bulky groups can hinder access to active sites.
  • Cyclopropyl Moiety : The cyclopropyl group has been associated with improved pharmacokinetic properties and increased potency against certain cancer cell lines.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives tested for their inhibitory effects on cancer cell proliferation. Among these, one derivative demonstrated an IC50 value of 3.60 µM against SiHa cells, indicating a strong selective potency that could be further explored for therapeutic applications .

特性

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-20(14-23-26(15)19-5-3-2-4-6-19)22(28)25-18-9-7-16(8-10-18)13-21(27)24-17-11-12-17/h2-10,14,17H,11-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGTEPXKVIWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。